ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride
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Overview
Description
Ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride is a chemical compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluoropyridine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride typically involves the following steps:
Fluorination of Pyridine: The fluorination of pyridine can be achieved using complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to form 2-fluoropyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
Ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety is known to interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine used in various chemical syntheses.
3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
4-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom at the 4-position.
Uniqueness
Ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride is unique due to the presence of both an amino group and an ethyl ester group, which confer distinct chemical and biological properties
Properties
CAS No. |
2648939-07-3 |
---|---|
Molecular Formula |
C10H14ClFN2O2 |
Molecular Weight |
248.7 |
Purity |
95 |
Origin of Product |
United States |
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